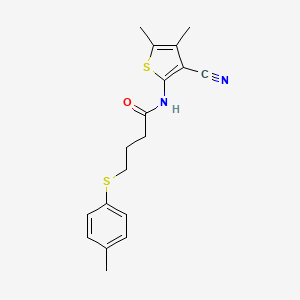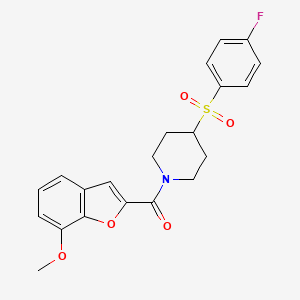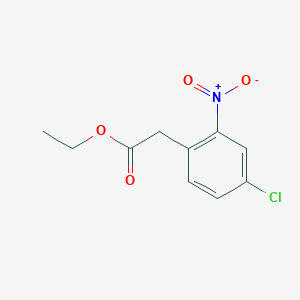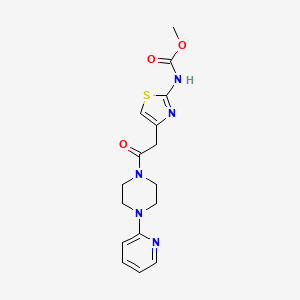
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTB is a synthetic compound that belongs to the class of butanamides, and it has been found to have promising effects in various physiological and biochemical processes.
Scientific Research Applications
Synthesis of Complex Organic Molecules
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(p-tolylthio)butanamide serves as a key intermediate in the synthesis of complex organic molecules, such as quadruply aza-bridged, cofacial bis(5,10,15,20-tetraphenylporphyrins). These molecules exhibit unique conformational characteristics and are investigated for their potential applications in photodynamic therapy and as components in molecular electronics (Bookser & Bruice, 1991).
Solar Cell Applications
The compound is also explored in the development of organic sensitizers for solar cell applications. Novel organic sensitizers, engineered at the molecular level, show promising results in converting incident photons to current with high efficiency. These findings open new avenues for the use of such compounds in improving the efficiency and performance of solar cells (Sanghoon Kim et al., 2006).
Innovative Synthetic Methods
Research on this compound includes the development of innovative synthetic methods. For instance, a novel protocol for cyanation at arene C-H bonds employs this compound as a precursor, highlighting its utility in creating nitrile compounds through regioselective cyanation (Jinho Kim & Sukbok Chang, 2010).
Enhancing Luminescence Properties
The compound is used in the modification of luminescence properties of materials, such as Y2O3:Eu red phosphors, demonstrating its role in improving the photoluminescence intensity of luminescent materials. This application is particularly relevant in the development of advanced display and lighting technologies (K. Y. Jung et al., 2008).
Pharmacological Inhibitors
This compound derivatives are investigated for their potential as pharmacological inhibitors. For example, studies on phospholipase D inhibitors reveal the compound's applicability in altering cell spreading and inhibiting chemotaxis, suggesting its potential in treating diseases related to these cellular processes (W. Su et al., 2009).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c1-12-6-8-15(9-7-12)22-10-4-5-17(21)20-18-16(11-19)13(2)14(3)23-18/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIOXALIDLDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)
![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)
![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)




![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)
